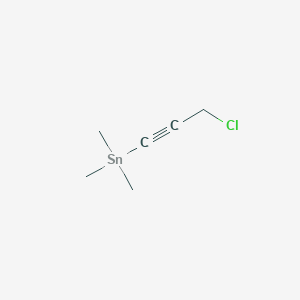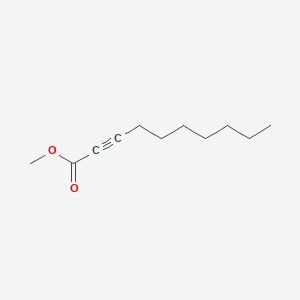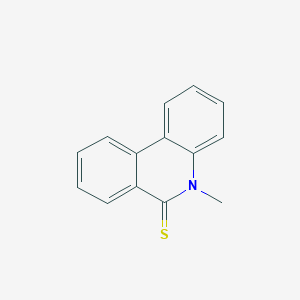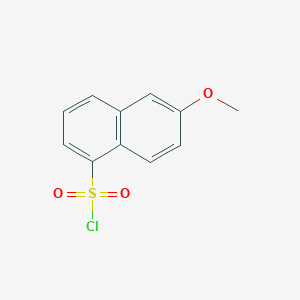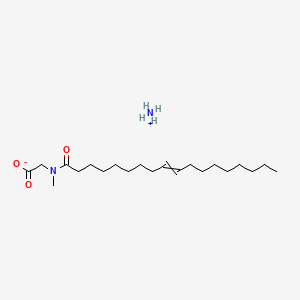
Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, ammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, ammonium salt is a chemical compound known for its surfactant properties. It is often used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the mixing of different substances. This compound is part of a larger family of glycine derivatives, which are known for their versatility and effectiveness in a range of applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, ammonium salt typically involves the reaction of glycine with N-methyl-N-(1-oxo-9-octadecenyl) chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions where the reactants are mixed in reactors equipped with temperature and pressure controls. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, ammonium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted glycine derivatives.
科学的研究の応用
Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
作用機序
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and interaction of substances. At the molecular level, it interacts with lipid bilayers and proteins, altering their structure and function to enhance solubility and stability.
類似化合物との比較
Similar Compounds
- Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, sodium salt
- Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, calcium salt
Comparison
Compared to its sodium and calcium counterparts, Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, ammonium salt offers unique advantages in terms of solubility and effectiveness in specific applications. Its ammonium group provides better compatibility with certain biological systems, making it more suitable for use in medical and biological research.
特性
CAS番号 |
71832-73-0 |
|---|---|
分子式 |
C21H42N2O3 |
分子量 |
370.6 g/mol |
IUPAC名 |
azanium;2-[methyl(octadec-9-enoyl)amino]acetate |
InChI |
InChI=1S/C21H39NO3.H3N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;/h10-11H,3-9,12-19H2,1-2H3,(H,24,25);1H3 |
InChIキー |
FMOIBNDLQJNUQC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


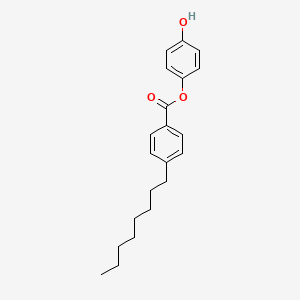
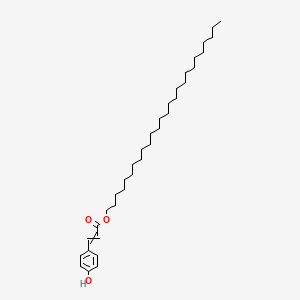


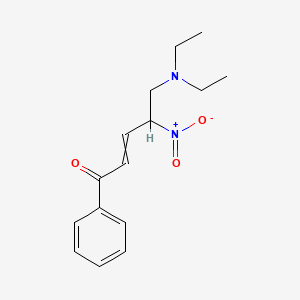

![4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde](/img/structure/B14474996.png)
